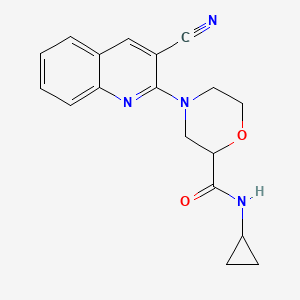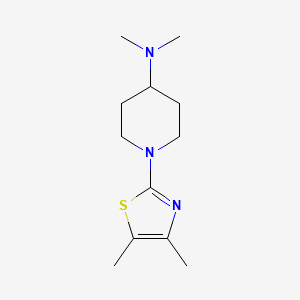![molecular formula C22H31N5O B15121919 5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15121919.png)
5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of 5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step reactions. One common method involves the reaction of 4-(Propan-2-yl)piperazin-1-yl with pyridine-2-carbonitrile under specific conditions to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to bind to specific proteins or receptors.
Mechanism of Action
The mechanism of action of 5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby affecting various biological pathways. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease pathway .
Comparison with Similar Compounds
Similar compounds to 5-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile include:
5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine: This compound shares a similar piperazine and pyridine structure but lacks the but-2-yn-1-yl and piperidin-1-yl groups.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar prop-2-yn-1-yl group but differs significantly in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H31N5O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H31N5O/c1-19(2)26-14-12-25(13-15-26)9-3-4-16-28-22-7-10-27(11-8-22)21-6-5-20(17-23)24-18-21/h5-6,18-19,22H,7-16H2,1-2H3 |
InChI Key |
UTNKFFBUDVXPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=CN=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B15121843.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15121844.png)
![5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B15121846.png)
![(2Z)-N-(4-methoxyphenyl)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B15121848.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15121849.png)

![4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15121857.png)
![2-(2-bromo-4-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B15121859.png)
![4-bromo-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15121864.png)
![3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B15121868.png)
![N-ethyl-6-methyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B15121874.png)
![5-chloro-N-methyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121900.png)

![3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B15121906.png)
